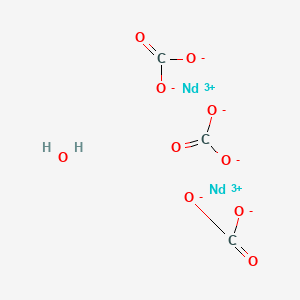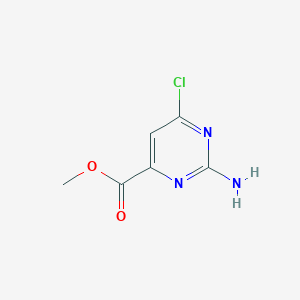
Ethyltriphenylphosphonium acetate
Vue d'ensemble
Description
Ethyltriphenylphosphonium acetate is mainly used for the advancement and curing of phenolic-based epoxy resins and as a phase transfer catalyst . It exhibits considerably better latency and thermal stability when compared to amines, imidazoles, and quaternary ammonium salts . It also has minimal odor and color formation .
Molecular Structure Analysis
The molecular formula of Ethyltriphenylphosphonium acetate is C22H23O2P . Its average mass is 350.391 Da and its monoisotopic mass is 350.143555 Da .Physical And Chemical Properties Analysis
Ethyltriphenylphosphonium acetate is a colorless to slightly yellow liquid . It is soluble in water and alcohol . The molecular formula is C22H23O2P . The average mass is 350.391 Da and the monoisotopic mass is 350.143555 Da .Applications De Recherche Scientifique
-
Scientific Field: Organic Chemistry
- Application : Ethyltriphenylphosphonium acetate is often used in the Wittig reaction, a common method for synthesizing alkenes .
- Method of Application : In the Wittig reaction, an aldehyde or ketone reacts with the ylide generated from a phosphonium salt . The exact procedures and parameters can vary depending on the specific reactants and the desired product.
- Results : The outcome of the Wittig reaction is the formation of an alkene . The yield and purity of the product can depend on various factors, including the reactants used and the reaction conditions.
-
Scientific Field: Energy and Petrochemical Fields
- Application : Acetate-based ionic liquids (AcILs), such as Ethyltriphenylphosphonium acetate, have been studied for their potential applications in energy and petrochemical fields .
- Method of Application : AcILs are noted for their excellent structure tunability, non-volatility, good solubility to biomass, and favorable adsorption capacity . They can be used in various ways, including as solvents, activators for biomass dissolution, catalysts, and reaction mediums in clean organic synthesis .
- Results : The use of AcILs in these fields can lead to more efficient and environmentally friendly processes . For example, they can improve the efficiency of biomass processing and organic synthesis .
-
Scientific Field: Epoxy Resin Production
- Application : Ethyltriphenylphosphonium Acetate is used for the advancement and curing of phenolic-based epoxy resins .
- Method of Application : It is used as a catalyst in the production process of epoxy resins . Compared to amines, imidazoles, and quaternary ammonium salts, Ethyltriphenylphosphonium Acetate features better latency and thermal stability .
- Results : The use of Ethyltriphenylphosphonium Acetate in epoxy resin production results in minimal odor, minimal color formation, and controlled reactivity . It decreases or eliminates side reactions and creates longer, straighter chain epoxy molecules which have a sharp molecular weight distribution .
-
Scientific Field: Phase Transfer Catalysis
- Application : Ethyltriphenylphosphonium Acetate is used as a phase transfer catalyst .
- Method of Application : In phase transfer catalysis, it facilitates the migration of a reactant from one phase into another phase where reaction can take place .
- Results : The use of Ethyltriphenylphosphonium Acetate as a phase transfer catalyst can improve the efficiency of various chemical reactions .
-
Scientific Field: Total Synthesis
- Application : Ethyltriphenylphosphonium Acetate is used in the Wittig olefination reaction, a key step in the total synthesis of complex organic molecules .
- Method of Application : The Wittig olefination reaction involves the reaction of an aldehyde with ethyltriphenylphosphonium acetate to produce an α,β-unsaturated ester . The exact procedures and parameters can vary depending on the specific reactants and the desired product.
- Results : The use of Ethyltriphenylphosphonium Acetate in this context can lead to high yields of the desired product . For example, in one reported synthesis, the yield was 89% .
-
Scientific Field: Material Science
- Application : Ethyltriphenylphosphonium Acetate is used in the production of advanced materials .
- Method of Application : It is used as a catalyst in the production process of these materials . The exact procedures and parameters can vary depending on the specific reactants and the desired product.
- Results : The use of Ethyltriphenylphosphonium Acetate in material science can lead to the production of materials with improved properties .
Safety And Hazards
Propriétés
IUPAC Name |
ethyl(triphenyl)phosphanium;acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20P.C2H4O2/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;1-2(3)4/h3-17H,2H2,1H3;1H3,(H,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZUMXSLPJFMCB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067945 | |
| Record name | Ethyltriphenylphosphonium acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phosphonium, ethyltriphenyl-, acetate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Ethyltriphenylphosphonium acetate | |
CAS RN |
35835-94-0 | |
| Record name | Ethyltriphenylphosphonium acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35835-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonium, ethyltriphenyl-, acetate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035835940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonium, ethyltriphenyl-, acetate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyltriphenylphosphonium acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyltriphenylphosphonium acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1584723.png)









